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Compound of Interest

Compound Name: 2H-chromene-3-carbothioamide

Cat. No.: B1305968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2H-chromene-3-
carbothioamide derivatives, a class of compounds of significant interest in medicinal

chemistry. The information presented herein is intended to support research and development

efforts by providing detailed structural data and experimental methodologies.

Introduction
2H-chromene derivatives are a prominent class of heterocyclic compounds that form the core

structure of many natural products and synthetic molecules with a wide range of biological

activities.[1] The incorporation of a carbothioamide moiety at the 3-position of the 2H-chromene

scaffold has been shown to be a valuable strategy in the design of novel therapeutic agents,

with demonstrated anticancer, antimicrobial, and anti-inflammatory properties. A thorough

understanding of the three-dimensional structure of these molecules at the atomic level is

paramount for elucidating their mechanism of action, establishing structure-activity

relationships (SAR), and guiding the rational design of new, more potent and selective drug

candidates. This guide focuses on the detailed crystallographic analysis of selected 2H-
chromene-3-carbothioamide derivatives, providing a foundation for further research in this

promising area.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1305968?utm_src=pdf-interest
https://www.benchchem.com/product/b1305968?utm_src=pdf-body
https://www.benchchem.com/product/b1305968?utm_src=pdf-body
https://www.researchgate.net/publication/272378670_Crystal_structure_of_3-2-thio-phen-3-ylethyn-yl-2H-chromen-2-one
https://www.benchchem.com/product/b1305968?utm_src=pdf-body
https://www.benchchem.com/product/b1305968?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The determination of the crystal structure of 2H-chromene-3-carbothioamide derivatives is

primarily achieved through single-crystal X-ray diffraction. The following sections outline the

typical experimental procedures for synthesis and crystallographic analysis.

Synthesis and Crystallization
The synthesis of 2H-chromene-3-carbothioamide derivatives often involves a multi-step

process. A general workflow is depicted below.
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Caption: General workflow for the synthesis and crystallization of 2H-chromene-3-
carbothioamide derivatives.

A typical synthesis involves the condensation of a substituted salicylaldehyde with an active

methylene compound, such as a malononitrile derivative, to form a 2-amino-4H-chromene-3-

carbonitrile intermediate. This intermediate is then subjected to a thionation reaction, often

using a reagent like Lawesson's reagent, to yield the desired 2H-chromene-3-
carbothioamide.

For single-crystal growth, the purified product is dissolved in a suitable solvent or a mixture of

solvents (e.g., ethanol, dimethylformamide) to achieve a supersaturated solution. High-quality

single crystals are typically obtained through slow evaporation of the solvent at room

temperature or by controlled cooling of the saturated solution.
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X-ray Crystallography
The crystal structures are determined using a single-crystal X-ray diffractometer.

X-ray Crystallography Workflow
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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on the diffractometer, and diffraction data are collected,

typically using Mo Kα radiation. The collected data are then processed, which includes
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corrections for absorption effects. The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined

anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and

refined using a riding model.

Crystallographic Data
The following tables summarize the key crystallographic data for selected 2H-chromene-3-
carbothioamide derivatives.

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-
phenylhydrazinecarbothioamide
Table 1: Crystal Data and Structure Refinement Details

Parameter Value

Empirical Formula C₁₇H₁₄ClN₃OS

Formula Weight 343.83

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 12.2857 (12)

b (Å) 15.3082 (16)

c (Å) 18.5241 (18)

β (°) 90

Volume (Å³) 3483.9 (6)

Z 8

Temperature (K) 296

Wavelength (Å) 0.71073

R-factor (%) 5.0
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Table 2: Selected Bond Lengths (Å)

Bond Length

C=S 1.668 (2)

N-N 1.367 (2) - 1.369 (2)

C-N 1.324 (3) - 1.361 (3)

Table 3: Selected Bond and Torsion Angles (°)

Angle Value

S1=C11—N2—N1 -172.62 (17)

Dihedral angle (chromene moiety and phenyl

ring)
61.18 (9)

Data extracted from Jayakumar et al. (2015).[2][3] The pyran ring of the chromene moiety in

this compound adopts a screw-boat conformation.[2][3] The C=S bond length is intermediate

between a typical single and double bond, indicating partial double-bond character.[2][3]

(E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-
cyclohexylhydrazinecarbothioamide
Table 4: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₁₇H₂₀ClN₃OS

Formula Weight 349.87

Crystal System Orthorhombic

Space Group Pbca

a (Å) 12.2857 (12)

b (Å) 15.3082 (16)

c (Å) 18.5241 (18)

α, β, γ (°) 90

Volume (Å³) 3483.9 (6)

Z 8

Temperature (K) 296

Wavelength (Å) 0.71073

R-factor (%) 5.0

Data extracted from Gangadharan et al. (2014).[4][5] In this derivative, the cyclohexyl ring

adopts a chair conformation.[4][5] The mean plane of the central thiourea core forms a dihedral

angle of 26.56 (9)° with the mean plane of the chromene moiety.[4][5]

Biological Activity and Signaling Pathways
2H-chromene derivatives have been reported to exhibit a wide array of pharmacological

activities, with anticancer effects being particularly prominent.[6][7]

Anticancer Activity
Recent studies have highlighted the potential of novel chromene derivatives as specific

inhibitors of triple-negative breast cancer (TNBC) cell proliferation. These compounds have

been shown to induce mitotic arrest, cell multinucleation, and senescence.
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A key mechanism of action for some of these derivatives involves the destabilization of the

microtubule network by binding to the colchicine binding site of β-tubulin. This disruption of

microtubule dynamics leads to cell cycle arrest and ultimately triggers programmed cell death,

or apoptosis.

Apoptotic Signaling Pathway
The induction of apoptosis by these chromene derivatives has been shown to proceed via the

extrinsic apoptotic pathway. This pathway is initiated by the activation of death receptors on the

cell surface, leading to a cascade of caspase activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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